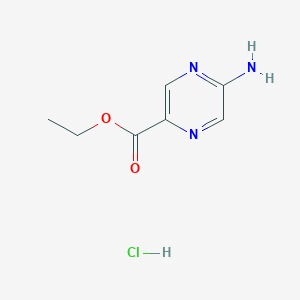

5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is known for its unique structure and properties, which make it a valuable compound in organic synthesis, medicinal chemistry, and industrial applications.

准备方法

The synthesis of 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride typically involves several steps. One common method starts with the preparation of 5-Amino-pyrazine-2-carboxylic acid, which is then esterified using ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

化学反应分析

5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and specific temperature and pressure conditions to optimize the reaction yields .

科学研究应用

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: This compound is crucial in synthesizing pharmaceuticals targeting neurological disorders, enhancing drug efficacy and specificity .

- Potential Therapeutic Properties: Research indicates that derivatives of this compound may exhibit therapeutic effects, making it a candidate for further medicinal chemistry studies.

Case Study:

A study explored the synthesis of pyrazinamide analogues using 5-amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride as a precursor. The results showed that variations in amine substrates influenced the yield and reaction time, highlighting the compound's utility in developing new medications.

Agricultural Chemicals

Key Applications:

- Agrochemical Formulation: The compound is utilized in developing effective pesticides and herbicides, contributing to improved crop yield and sustainability .

- Enhancing Pest Resistance: Its role in agrochemicals aids in formulating products that enhance pest resistance and crop protection strategies .

Data Table: Agrochemical Applications

| Application Type | Description | Impact on Agriculture |

|---|---|---|

| Pesticides | Formulated to target specific pests | Increases crop yield and quality |

| Herbicides | Developed to control weed growth | Enhances land use efficiency |

Biochemical Research

Key Applications:

- Enzyme Inhibition Studies: The compound is employed in research focused on enzyme interactions, serving as a substrate in various biochemical assays .

- Metabolic Pathway Analysis: It aids researchers in understanding complex metabolic pathways and enzyme mechanisms .

Case Study:

In a biochemical assay, this compound was used to study its interaction with specific enzymes. The findings indicated its potential as an inhibitor, providing insights into metabolic regulation.

Material Science

Key Applications:

- Development of Novel Materials: The compound is being explored for creating materials with enhanced properties such as thermal stability and electrical conductivity .

- Polymer Synthesis: It serves as a building block for synthesizing advanced polymers and coatings .

Data Table: Material Science Applications

| Material Type | Properties Enhanced | Application Area |

|---|---|---|

| Polymers | Thermal stability, chemical resistance | Electronics, coatings |

| Coatings | Improved durability | Protective applications |

Analytical Chemistry

Key Applications:

- Chromatography Standards: The compound is utilized as a standard in chromatographic techniques for separating complex mixtures .

- Quality Control: It plays a significant role in ensuring accurate measurements in chemical analyses across various industries .

Data Table: Analytical Chemistry Applications

| Technique | Use of Compound | Importance |

|---|---|---|

| Chromatography | Standard for separation | Ensures accuracy in analytical results |

| Spectroscopy | Reference material | Validates experimental findings |

作用机制

The mechanism of action of 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific derivative and its target .

相似化合物的比较

5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride can be compared with other similar compounds such as:

5-Methylpyrazine-2-carboxylic acid: This compound has a similar structure but with a methyl group instead of an amino group.

2-Aminothiazole-5-carboxylic acid ethyl ester: This compound has a thiazole ring instead of a pyrazine ring.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields of research .

生物活性

5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its structure, characterized by a pyrazine ring with an amino group and an ethyl ester functional group, positions it as a versatile building block for various applications, particularly in the synthesis of biologically active compounds.

- Molecular Formula : C7H10ClN3O2

- Molecular Weight : 203.62 g/mol

- InChI : InChI=1S/C7H9N3O2.ClH/c1-2-...

The biological activity of this compound involves its interaction with specific molecular targets within biological systems. It can function as both an inhibitor and an activator of certain enzymes, thereby influencing various biochemical pathways. The compound's mechanism largely depends on its derivatives and the specific biological context in which it is applied.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : It has shown potential against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

- Enzyme Interaction Studies : The compound is utilized in studying enzyme interactions, particularly as a substrate in biochemical assays.

- Potential Therapeutic Properties : Research indicates that derivatives of this compound may exhibit anti-cancer properties, as evidenced by studies showing enhanced cytotoxicity against cancer cell lines .

Case Studies and Research Findings

-

Antimycobacterial Activity :

- A study focused on the structure-activity relationship (SAR) of pyrazinoic acid analogs, including this compound, demonstrated its effectiveness against Mycobacterium tuberculosis. The compound's modifications were shown to enhance its potency, with minimum inhibitory concentrations (MICs) reported as low as 0.7 mM .

- Synthesis of Pyrazinamide Analogues :

- Cytotoxicity Studies :

Applications in Research

The versatility of this compound extends across various fields:

- Medicinal Chemistry : As a building block for synthesizing new drugs.

- Biochemical Research : Used in enzyme assays and metabolic studies.

- Industrial Applications : Utilized in producing specialty chemicals and agrochemicals.

Summary Table of Biological Activities

属性

IUPAC Name |

ethyl 5-aminopyrazine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-2-12-7(11)5-3-10-6(8)4-9-5;/h3-4H,2H2,1H3,(H2,8,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQAVQIUBWQECL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。